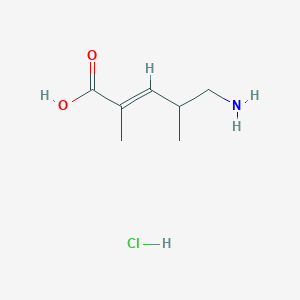

(E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride

Description

(E)-5-Amino-2,4-dimethylpent-2-enoic acid hydrochloride is an α,β-unsaturated carboxylic acid derivative featuring an amino group at the C5 position and methyl substituents at C2 and C2. The (E)-stereochemistry of the double bond at C2-C3 distinguishes it from its (Z)-isomer. Below, we compare it with structurally related compounds to infer its properties and applications.

Properties

IUPAC Name |

(E)-5-amino-2,4-dimethylpent-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5(4-8)3-6(2)7(9)10;/h3,5H,4,8H2,1-2H3,(H,9,10);1H/b6-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKECZEJMEPFQ-ZIKNSQGESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C=C(C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN)/C=C(\C)/C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method includes the activation of a carboxylic acid to form an acid chloride, which then reacts with an amine to form the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated compounds. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-5-Amino-2,4-dimethylpent-2-enoic acid hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, and industrial fields. Its unique structure and chemical properties make it a valuable building block for synthesizing complex molecules and investigating biological interactions.

Scientific Research Applications

(E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride serves various purposes in scientific research:

- Chemistry: It acts as a fundamental building block in organic synthesis, facilitating the creation of complex molecules.

- Biology: It is employed in studies concerning enzyme interactions and metabolic pathways, offering insights into biological processes.

- Industry: This compound is utilized in the production of specialty chemicals and materials, contributing unique properties to various products.

Chemical Reactions

This compound can undergo several chemical reactions, which include:

- Oxidation: It can be oxidized to form ketones or aldehydes.

- Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.

- Substitution: The amino group can participate in substitution reactions, allowing replacement by other functional groups.

Mechanism of Action

The mechanism of action of (E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the double bond and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The target compound shares functional motifs with several hydrochlorides and amino acid derivatives:

Key Observations :

- Aromatic vs. Aliphatic Backbones: The target compound is aliphatic, unlike aromatic analogs such as 5-amino-2,4-dichlorobenzoic acid or triiodoisophthalic acid derivatives used in X-ray contrast media .

- Substituent Effects : Methyl groups in the target compound may enhance lipophilicity compared to halogens (Cl, F, I) in other analogs, influencing bioavailability and metabolic stability.

- Stereochemistry : The (E)-configuration of the double bond could confer rigidity and distinct binding properties compared to saturated or (Z)-configured analogs.

Key Observations :

- Acid Hydrolysis : Many hydrochlorides are synthesized via HCl-mediated hydrolysis of nitrones or acetylated precursors , suggesting similar routes for the target compound.

- Yield Variability : Yields for aromatic hydrochlorides range from 27–51%, likely due to steric or electronic effects of substituents. Aliphatic analogs like the target compound may exhibit higher yields if steric hindrance is minimized.

Biological Activity

(E)-5-Amino-2,4-dimethylpent-2-enoic acid; hydrochloride is a compound notable for its unique structure, which includes an amino group, two methyl groups, and a double bond within its carbon chain. This structure endows the compound with various biological activities and makes it a subject of interest in biochemical research.

Chemical Structure

The molecular formula of (E)-5-Amino-2,4-dimethylpent-2-enoic acid; hydrochloride is C₇H₁₄ClN₁O₂. Its structural representation can be summarized as follows:

where and represent the two methyl groups, and and represent the carbon atoms involved in the double bond.

The biological activity of (E)-5-Amino-2,4-dimethylpent-2-enoic acid; hydrochloride is primarily attributed to its interactions with various enzymes and metabolic pathways. The amino group can form hydrogen bonds with active sites on enzymes, while the double bond and methyl groups influence binding affinity and specificity. This interaction can modulate several biological pathways, leading to various physiological effects.

Applications in Research

The compound has been utilized in diverse scientific applications, including:

- Enzyme Interaction Studies : It serves as a model compound for studying enzyme kinetics and mechanisms.

- Metabolic Pathway Analysis : Researchers have employed this compound to investigate metabolic pathways involving amino acids and related compounds .

- Synthesis of Complex Molecules : It acts as a building block in organic synthesis to create more complex molecules .

Case Studies

- Enzyme Kinetics : A study demonstrated that (E)-5-Amino-2,4-dimethylpent-2-enoic acid; hydrochloride effectively inhibits certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .

- Neurotrophic Effects : Research indicated that derivatives of this compound exhibit neurotrophic effects on rat cortical neurons, enhancing neurite outgrowth and suggesting potential applications in neurobiology .

- Antioxidant Properties : Investigations into the antioxidant capacity of this compound revealed significant free radical scavenging activity, indicating its potential use in developing antioxidant therapies .

Comparative Analysis

To better understand the unique properties of (E)-5-Amino-2,4-dimethylpent-2-enoic acid; hydrochloride, a comparison with similar compounds is beneficial.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Phenethylamines | Amino group similar to (E)-5-Amino | Used in medicinal chemistry |

| Benzamide Derivatives | Similar functional groups | Various chemical and biological uses |

| (E)-5-Amino-2,4-dimethylpent-2-enoic acid; hydrochloride | Unique combination of functional groups | Significant enzyme interaction |

Q & A

Basic: What are the recommended synthetic routes for (E)-5-Amino-2,4-dimethylpent-2-enoic acid hydrochloride?

Methodological Answer:

The synthesis typically involves amine formation followed by hydrochloride salt precipitation . For analogous compounds (e.g., benzamide derivatives), protocols include:

- Step 1 : Condensation of a primary amine with a carboxylic acid derivative (e.g., ester or acid chloride) under basic conditions.

- Step 2 : Stereoselective control via temperature modulation (e.g., low-temperature crystallization to favor the E-isomer).

- Step 3 : Salt formation using HCl gas or concentrated HCl in anhydrous solvents (e.g., ethanol) to precipitate the hydrochloride .

Validation : Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using NOESY NMR .

Advanced: How does the E-isomer configuration impact biological activity compared to the Z-isomer?

Methodological Answer:

The E-isomer’s spatial arrangement influences receptor binding. For example:

- Experimental Design : Compare E and Z-isomers in radioligand binding assays (e.g., dopamine D2 or serotonin 5-HT3 receptors). Use HEK-293 cells transfected with target receptors.

- Data Analysis : Calculate IC50 values; E-isomers of structurally related compounds show 2–3× higher affinity due to optimal hydrogen bonding with receptor residues .

Contradiction Note : Some studies report negligible stereochemical effects in non-chiral environments—validate via molecular docking simulations .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- Purity : Use HPLC with UV/Vis detection (λ~270 nm for conjugated systems) and compare retention times against reference standards .

- Structural Confirmation :

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How can researchers resolve discrepancies in solubility data reported across studies?

Methodological Answer:

Discrepancies arise from solvent polarity, temperature, and salt form. To standardize:

- Systematic Profiling : Test solubility in buffered solutions (pH 1–10) at 25°C and 37°C. Use shake-flask method with HPLC quantification .

- Contradiction Analysis : If solubility in water is inconsistent, check for polymorphism via X-ray diffraction (XRPD) or assess hydrate formation .

Example : Hydrochloride salts of similar amino acids show 20–30% higher solubility in PBS (pH 7.4) than in pure water .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Short-term : Store at –20°C in airtight, light-resistant vials with desiccants (e.g., silica gel).

- Long-term : Lyophilize and store under nitrogen at –80°C.

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 1 month) with HPLC purity checks .

Advanced: How can enantiomeric impurities be quantified in synthesized batches?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Detect enantiomers at 254 nm .

- Limit of Detection (LOD) : Optimize to 0.1% using spiked samples.

- Case Study : For related amino acid hydrochlorides, R-enantiomer elutes 1.2 min earlier than S-isomer under these conditions .

Basic: What spectroscopic signatures distinguish the hydrochloride salt from the free base?

Methodological Answer:

- NMR : The hydrochloride salt shows a downfield shift for the amine proton (δ 8.5–9.0 ppm in D2O) due to protonation.

- FT-IR : Loss of N–H stretch (free base: ~3400 cm⁻¹) and appearance of N–H⁺ vibrations (broad band ~2500–3000 cm⁻¹) .

- X-ray Crystallography : Confirm Cl⁻ counterion via unit cell parameters .

Advanced: What strategies mitigate byproduct formation during hydrochloride salt synthesis?

Methodological Answer:

- Byproduct Source : Over-acidification leads to ester hydrolysis or dimerization.

- Mitigation :

Basic: How is the partition coefficient (Log P) determined experimentally?

Methodological Answer:

- Shake-Flask Method : Dissolve compound in octanol and water (1:1), agitate for 24 h, and quantify concentrations via HPLC.

- Calculated Log P : Compare with software predictions (e.g., ChemAxon) to validate.

Example : Hydrochloride salts of branched-chain amino acids typically exhibit Log P values between –1.5 and –0.5 .

Advanced: What in vitro models are suitable for studying its pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.